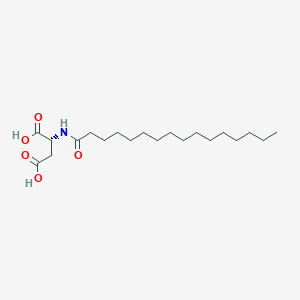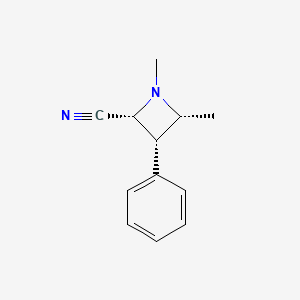![molecular formula C15H12F3N B14199351 Benzenamine, N-[1-[4-(trifluoromethyl)phenyl]ethylidene]- CAS No. 898282-29-6](/img/structure/B14199351.png)
Benzenamine, N-[1-[4-(trifluoromethyl)phenyl]ethylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-[1-[4-(trifluoromethyl)phenyl]ethylidene]- is an organic compound with the molecular formula C15H12F3N It is characterized by the presence of a benzenamine group attached to a trifluoromethyl-substituted phenyl ring through an ethylidene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[1-[4-(trifluoromethyl)phenyl]ethylidene]- typically involves the reaction of benzenamine with a trifluoromethyl-substituted aldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then stabilized by the trifluoromethyl group. Common reagents used in this synthesis include trifluoromethylbenzaldehyde and aniline, with catalysts such as hydrochloric acid or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-[1-[4-(trifluoromethyl)phenyl]ethylidene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various substituents on the phenyl ring, depending on the reagent used.
Scientific Research Applications
Benzenamine, N-[1-[4-(trifluoromethyl)phenyl]ethylidene]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzenamine, N-[1-[4-(trifluoromethyl)phenyl]ethylidene]- involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to form strong interactions with its targets. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-(trifluoromethyl)-: Similar structure but lacks the ethylidene linkage.
N-(4-Trifluoromethylphenyl)benzamide: Contains a benzamide group instead of an imine.
4-(Trifluoromethyl)aniline: Similar structure but without the ethylidene linkage.
Uniqueness
Benzenamine, N-[1-[4-(trifluoromethyl)phenyl]ethylidene]- is unique due to the presence of both the trifluoromethyl group and the ethylidene linkage, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
898282-29-6 |
|---|---|
Molecular Formula |
C15H12F3N |
Molecular Weight |
263.26 g/mol |
IUPAC Name |
N-phenyl-1-[4-(trifluoromethyl)phenyl]ethanimine |
InChI |
InChI=1S/C15H12F3N/c1-11(19-14-5-3-2-4-6-14)12-7-9-13(10-8-12)15(16,17)18/h2-10H,1H3 |
InChI Key |
FSNVUIDWCYKPAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


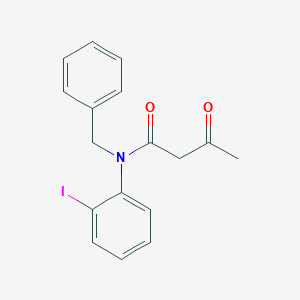
![4-Butyl-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14199273.png)
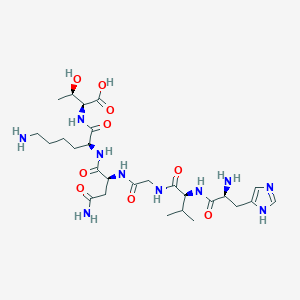
![3,5-Bis(4-fluorophenyl)-4-[4-(hexyloxy)phenyl]-4H-1,2,4-triazole](/img/structure/B14199277.png)
![4,4,4-Trifluoro-N-[(1R)-2-hydroxy-1-phenylethyl]but-2-enamide](/img/structure/B14199285.png)
![S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate](/img/structure/B14199289.png)
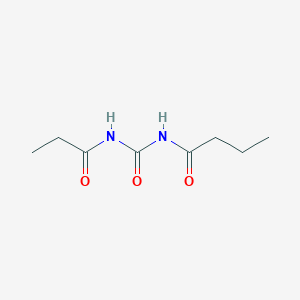
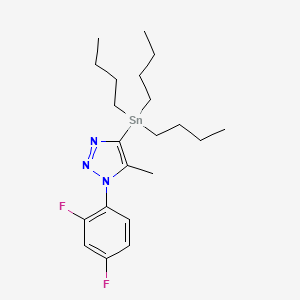
![(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl (R)-{(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}sulfuramidoite](/img/structure/B14199308.png)
![[(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol](/img/structure/B14199309.png)
![{3-[Phenyl(pyren-1-YL)amino]phenyl}methanol](/img/structure/B14199315.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(5-hydroxypentyl)-](/img/structure/B14199320.png)
